5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and 4-chlorophenylethylamine.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving azide and alkyne precursors under copper-catalyzed conditions.
Amidation: The final step involves the amidation of the triazole ring with the carboxylic acid derivative to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antiviral agent, inhibiting the growth of various pathogens.
Medicine: The compound is being investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure but different substituents.
Itraconazole: A triazole derivative used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and properties compared to other triazole derivatives.
Properties
Molecular Formula |
C17H15Cl2N5O |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H15Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10H,8-9H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
WBJYNWPRHVDNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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